![molecular formula C7H6N4OS B1418886 2-(Méthylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldéhyde CAS No. 1148027-11-5](/img/structure/B1418886.png)
2-(Méthylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldéhyde
Vue d'ensemble
Description
“2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde” is a chemical compound with the CAS Number: 1148027-11-5 . It has a molecular weight of 194.22 and its IUPAC name is the same as the given name . The compound is solid in physical form .
Synthesis Analysis
The synthesis of compounds similar to “2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde” involves a multicomponent reaction . This process uses aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal . The selective reduction of 1,2,4-triazolo-[1,5-a]pyrimidines to dihydro derivatives is also demonstrated .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6N4OS/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde” are not available, compounds containing condensed triazole and pyrimidine rings, such as 1,2,4-triazolo-[1,5-a]pyrimidine (TP), have diverse biological activity . They exhibit inhibitory activity against various enzymes and receptors .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 194.22 .Applications De Recherche Scientifique
Activité Antitumorale
Les triazolopyrimidines ont été rapportées pour présenter des propriétés antitumorales. Elles peuvent interagir avec diverses cibles biologiques et perturber la prolifération des cellules cancéreuses .
Troubles Neurologiques
Ces composés ont des applications potentielles dans le traitement de conditions neurologiques telles que la maladie d'Alzheimer en raison de leur capacité à moduler les canaux calciques .
Activité Anti-inflammatoire
La fraction triazolopyrimidine, lorsqu'elle est incorporée dans d'autres molécules, a montré qu'elle améliorait les activités anti-inflammatoires. Cela suggère un potentiel pour le développement de nouveaux médicaments anti-inflammatoires .
Antimicrobien et Anti-tuberculeux
Les triazolopyrimidines sont connues pour leur large éventail d'activités pharmacologiques, y compris les effets antimicrobiens et anti-tuberculeux .
Agonistes Cannabinoides
Ils servent également d'agonistes des cannabinoïdes CB2, ce qui pourrait être utile dans la gestion de la douleur et le traitement d'autres affections liées au système endocannabinoïde .
Applications Féticides
En tant que féticides, ces composés pourraient être utilisés dans des contextes agricoles pour gérer la croissance indésirable des plantes ou les ravageurs .
Antagonistes de l'Adénosine
Agissant comme des antagonistes de l'adénosine, les triazolopyrimidines pourraient avoir des applications thérapeutiques dans les maladies cardiovasculaires et les troubles liés à la signalisation de l'adénosine .
Maladies Parasitaires
Les complexes de triazolopyrimidines avec des métaux comme le Pt et le Ru ont montré une activité élevée contre les parasites, indiquant une utilisation potentielle dans le traitement des infections parasitaires .
Orientations Futures
The development and targeted synthesis of azolo[1,2,4]triazines, a class of compounds similar to “2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde”, remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo[1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyrimidines, have been found to interact with various targets, including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It’s synthesized through a tandem reaction involving the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation .
Biochemical Pathways
Similar compounds have been shown to affect a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer .
Result of Action
Similar compounds have been shown to produce different cellular responses in mammalian cells .
Action Environment
It’s synthesized using a catalyst-free, additive-free, and eco-friendly method under microwave conditions .
Analyse Biochimique
Biochemical Properties
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to act as an inhibitor for enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are crucial in the signaling pathways of various cytokines and growth factors . The compound’s interaction with these enzymes involves binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Cellular Effects
The effects of 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving cytokines and growth factors. This compound can modulate gene expression by inhibiting the activity of transcription factors downstream of JAK1 and JAK2 . Additionally, it affects cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of JAK1 and JAK2, inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby blocking the signal transduction pathways that lead to gene expression changes. The compound’s ability to inhibit these enzymes is attributed to its structural compatibility with the enzyme’s active site, allowing it to form stable complexes that prevent substrate access.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that its inhibitory effects on JAK1 and JAK2 persist, leading to sustained changes in cellular function. Prolonged exposure to the compound can result in adaptive cellular responses, such as upregulation of alternative signaling pathways to compensate for the inhibited pathways.
Dosage Effects in Animal Models
In animal models, the effects of 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde vary with dosage. At lower doses, the compound effectively inhibits JAK1 and JAK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects are likely due to off-target interactions and the compound’s impact on other critical enzymes and proteins.
Metabolic Pathways
2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound undergoes oxidation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its distribution to various cellular compartments. The compound’s localization within cells can affect its activity and function, as it needs to reach its target enzymes to exert its effects.
Subcellular Localization
The subcellular localization of 2-(Methylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with JAK1 and JAK2 . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. These modifications ensure that the compound reaches its target enzymes and exerts its inhibitory effects efficiently.
Propriétés
IUPAC Name |
2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4OS/c1-13-7-9-6-8-2-5(4-12)3-11(6)10-7/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQBMKOFQJQZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN2C=C(C=NC2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201164374 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1148027-11-5 | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxaldehyde, 2-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201164374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



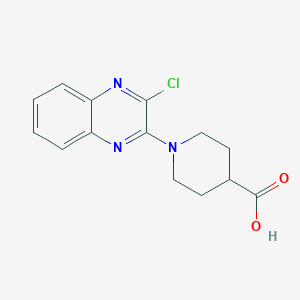
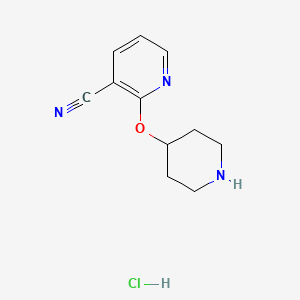
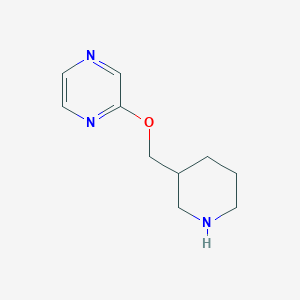
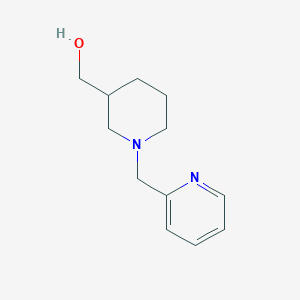

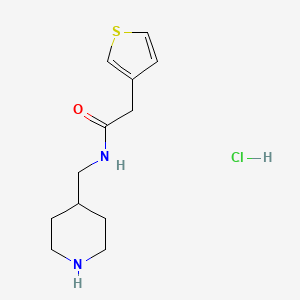

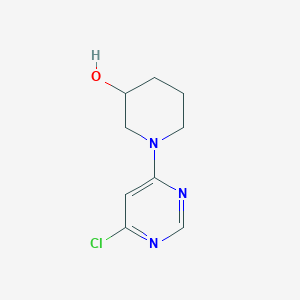
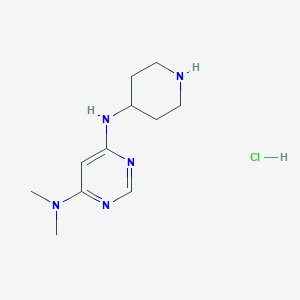
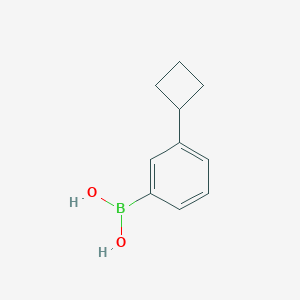
![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)
![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)

